Cas no 112362-50-2 (Dalfopristin)

Dalfopristin is a semi-synthetic streptogramin antibiotic derived from pristinamycin IIA. It functions as a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. Dalfopristin is primarily used in combination with quinupristin (as Synercid) to treat severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its synergistic mechanism enhances bactericidal activity and reduces the likelihood of resistance development. The compound exhibits favorable pharmacokinetic properties, including tissue penetration, and is administered intravenously. Its clinical utility is underscored by its efficacy against multidrug-resistant pathogens.
Dalfopristin structure
Dalfopristin structure
商品名:Dalfopristin
CAS番号:112362-50-2
MF:C35H54N4O12S2
メガワット:786.9529
CID:175305
PubChem ID:6323289

Dalfopristin 化学的及び物理的性質

名前と識別子

    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-,(3R,4R,5E,10E,12E,14S,26R,26aS)-
    • Dalfopristin
    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...
    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,26-[[2-(diethylamino)eth
    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1
    • DalfopristinDISCONTINUED
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(DiethylaMino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-diMethyl-3-(1-Methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetr
    • RP 54476
    • Dalfopristin Mesylate
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadi
    • Dalfopristin (mesylate) (112362-50-2 free base)
    • Virginiamycin M1, 26-((2-(diethylamino)ethyl)sulfonyl)-26,27-dihydro-, (26R,27S)-
    • SYNERCID COMPONENT DALFOPRISTIN
    • SCHEMBL40993
    • CHEBI:4309
    • GTPL10797
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-{[2-(diethylamino)ethyl]sulfonyl}-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25,26,26a-octahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-((2-(Diethylamino)ethyl)sulfonyl)-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • 5-(2-DIETHYLAMINO-ETHANESULFONYL)-21-HYDROXY-10-ISOPROPYL-11,19-DIMETHYL-9,26-DIOXA-3,15,28-TRIAZA-TRICYCLO[23.2.1.00,255]OCTACOSA-1(27),12,17,19,25(28)-PENTAENE-2,8,14,23-TETRAONE
    • DALFOPRISTIN [WHO-DD]
    • RP-54476
    • R9M4FJE48E
    • Dalfopristine [INN-French]
    • RP54476
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • DALFOPRISTIN [INN]
    • Q5210829
    • HSDB 8068
    • DTXSID10869549
    • Dalfopristinum
    • NCGC00508820-02
    • DALFOPRISTIN [MI]
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-{[2-(diethylamino)ethyl]sulfonyl}-14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25,26,26a-octahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • UNII-R9M4FJE48E
    • Dalfopristina [INN-Spanish]
    • DALFOPRISTIN [USAN]
    • Dalfopristine
    • 112362-50-2
    • DB01764
    • DOL
    • DALFOPRISTIN [JAN]
    • Dalfopristinum [INN-Latin]
    • 2-diethylaminoethylsulfonyl-hydroxy-isopropyl-dimethyl-[?]tetrone
    • (6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
    • DALFOPRISTIN COMPONENT OF SYNERCID
    • CHEMBL1200937
    • DALFOPRISTIN [ORANGE BOOK]
    • DALFOPRISTIN [VANDF]
    • Dalfopristina
    • Dalfopristin [USAN:INN:BAN]
    • DTXCID30820718
    • 26-(2-diethylaminoethyl)sulfonylpristamycin IIB
    • 26-(2-Diethylaminoethyl)sulfonylpristinamycin IIB
    • Dalfopristina (INN-Spanish)
    • Dalfopristinum (INN-Latin)
    • (6R,7S,10R,11R,12E,17E,19E,21S)-6-(2-(diethylamino)ethylsulfonyl)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo(23.2.1.03,7)octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
    • Dalfopristine (INN-French)
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-(2-(Diethylamino)ethylsulfonyl)-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimetyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • Virginiamycin M1, 26-((2-(diethylamino)ethyl)sulfonyl)-26,27-dihydro-,(26R,27S)-
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[2-(Diethylamino)ethylsulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimetyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • (26R,27S)-26-
    • (3R,4R,5E,10E,12E,14S,26R,26aS)-26-((2-(diethylamino)ethyl)sulfonyl)-14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25,26,26a-octahydro-1H,3H,22H-21,18-(azeno)pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • インチ: 1S/C34H50N4O9S.CH4O3S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42;1-5(2,3)4/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41);1H3,(H,2,3,4)/b10-9-,12-11+,23-18+;/t24-,25-,28-,31?,32-;/m1./s1
    • InChIKey: ZUBXFMSQBHKVNC-IXKGIWIJSA-N
    • ほほえんだ: S(C([H])([H])C([H])([H])[N+]([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])([C@]1([H])C([H])([H])C([H])([H])N2C(C3=C([H])OC(C([H])([H])C(C([H])([H])[C@@]([H])(C([H])=C(C([H])([H])[H])C([H])=C([H])C([H])([H])N([H])C(C([H])=C([H])[C@@]([H])(C([H])([H])[H])[C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC(C21[H])=O)=O)O[H])=O)=N3)=O)(=O)=O.S(C([H])([H])[H])(=O)(=O)[O-] |c:48,65,t:55|

計算された属性

  • せいみつぶんしりょう: 690.32985g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 690.32985g/mol
  • 単一同位体質量: 690.32985g/mol
  • 水素結合トポロジー分子極性表面積: 185Ų
  • 重原子数: 48
  • 複雑さ: 1340
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: ~150°
  • ふってん: 940.5°C at 760 mmHg
  • フラッシュポイント: 522.6°C
  • 屈折率: 1.575
  • ようかいど: ほとんど不溶(0.09 g/l)(25ºC)、
  • PSA: 184.80000
  • LogP: 3.61680

Dalfopristin セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dalfopristin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD0375453-100mg
(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
112362-50-2 98+%
100mg
RMB 4151.20 2025-02-21
eNovation Chemicals LLC
Y1246087-25mg
Dalfopristin
112362-50-2 98%
25mg
$260 2024-06-07
ChemScence
CS-6142-10mg
Dalfopristin
112362-50-2 98.34%
10mg
$1800.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D81110-5mg
Dalfopristin
112362-50-2 98%
5mg
¥8598.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D81110-1mg
Dalfopristin
112362-50-2 98%
1mg
¥2598.0 2023-09-08
S e l l e c k ZHONG GUO
S6761-1mg
Dalfopristin
112362-50-2 99.95%
1mg
¥2600.62 2023-09-15
BioAustralis
BIA-D1355-5 mg
Dalfopristin mesylate
112362-50-2 >95% by HPLC
5mg
$1,015.00 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0152-1 mg
Dalfopristin
112362-50-2 98.07%
1mg
¥2358.00 2022-04-26
eNovation Chemicals LLC
Y1246087-50mg
Dalfopristin
112362-50-2 98%
50mg
$515 2023-09-04
Cooke Chemical
BD0375453-50mg
(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
112362-50-2 98+%
50mg
RMB 2442.40 2025-02-21

Dalfopristin 関連文献

Dalfopristinに関する追加情報

Dalfopristin: A Comprehensive Overview

Dalfopristin, with the CAS number 112362-50-2, is a semi-synthetic tetracycline antibiotic that has garnered significant attention in the medical and pharmaceutical communities. This compound is particularly notable for its role in combating infections caused by multidrug-resistant bacteria, making it a critical component in the fight against antibiotic resistance. The Dalfopristin molecule is derived from the natural tetracycline framework, with modifications that enhance its efficacy and reduce resistance mechanisms.

Recent studies have highlighted the importance of Dalfopristin in treating infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE). These bacteria are among the most challenging pathogens to treat due to their resistance to conventional antibiotics. The mechanism of action of Dalfopristin involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in bacterial cells. This mechanism is similar to other tetracyclines but with enhanced potency and a broader spectrum of activity.

One of the most significant advancements in Dalfopristin research is its combination therapy with other antibiotics. For instance, it has been used in conjunction with quinupristin to form the dual antibiotic therapy known as Synercid. This combination has shown remarkable efficacy in treating complicated skin and soft tissue infections (cSSTIs) caused by resistant pathogens. Recent clinical trials have demonstrated that this combination therapy not only improves patient outcomes but also reduces the likelihood of developing resistance compared to monotherapy.

The development of Dalfopristin was driven by the need for novel antibiotics capable of addressing the growing threat of antibiotic resistance. According to a study published in *The Lancet Infectious Diseases*, the global burden of antibiotic-resistant infections is projected to rise significantly over the next decade, necessitating innovative solutions like Dalfopristin. Researchers have emphasized the importance of understanding the molecular mechanisms behind resistance to optimize its use and prolong its effectiveness.

In addition to its clinical applications, Dalfopristin has been a focal point for pharmacokinetic studies. These studies aim to optimize dosing regimens and improve drug delivery systems. For example, recent research has explored the use of nanoparticles to enhance the bioavailability and targeted delivery of Dalfopristin, potentially reducing systemic toxicity and improving therapeutic outcomes.

The discovery and development of Dalfopristin represent a significant milestone in antimicrobial therapy. Its ability to combat multidrug-resistant pathogens has made it an essential tool in modern medicine. As researchers continue to explore new applications and formulations, Dalfopristin remains at the forefront of efforts to address one of the most pressing challenges in global health.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:112362-50-2)Dalfopristin
A900906
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):269.0/456.0/776.0/1318.0
atkchemica
(CAS:112362-50-2)Dalfopristin
CL15145
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ